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Compound of Interest

Compound Name: Dihydrotanshinone |

Cat. No.: B1244461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dihydrotanshinone I, a bioactive natural product isolated from Salvia miltiorrhiza Bunge
(Danshen). The information presented herein is essential for the identification, characterization,
and quality control of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H and 3C NMR data provide detailed information about the carbon-hydrogen
framework of Dihydrotanshinone I.

13C NMR Spectroscopic Data

The 13C NMR spectrum of Dihydrotanshinone I displays 18 distinct carbon signals, consistent
with its molecular formula (C1sH1403). The chemical shifts, recorded in deuterated chloroform
(CDClIs), are summarized in Table 1. The assignments are based on data reported in the
literature and are consistent with the abietane diterpenoid structure.[1]

Table 1: 13C NMR Chemical Shift Data of Dihydrotanshinone |
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Atom No. Chemical Shift (8) ppm
1 29.8
2 72.9
3 16.9
4 121.2
5 145.8
6 117.5
7 123.8
8 129.5
9 135.2
10 142.9
11 182.5
12 176.8
13 124.7
14 129.8
15 111.8
16 152.1
17 214
18 16.9

Solvent: CDCIz

'H NMR Spectroscopic Data

The *H NMR spectrum provides information on the number and types of protons and their
connectivity. While a complete, assigned dataset with coupling constants from a primary peer-
reviewed source is not readily available in the public domain, typical chemical shift ranges for
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key protons can be inferred from the structure and related compounds. A comprehensive
analysis would require 2D NMR experiments such as COSY, HSQC, and HMBC for
unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of Dihydrotanshinone | confirms its molecular formula, C1sH140s. High-
resolution mass spectrometry (HRMS) provides the exact mass, which is a critical parameter

for compound identification.

Table 2: Mass Spectrometry Data of Dihydrotanshinone I

Parameter Value
Molecular Formula C18H1403
Molecular Weight 278.31 g/mol
Exact Mass 278.0943 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Infrared Spectroscopic Data

The IR spectrum of Dihydrotanshinone | exhibits characteristic absorption bands
corresponding to its key functional groups. The precise peak positions can vary slightly
depending on the sample preparation method.

Table 3: Characteristic IR Absorption Bands of Dihydrotanshinone |
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Wavenumber (cm~?) Functional Group Assignment
~1680 - 1650 C=0 stretching (quinone)

~1600 - 1450 C=C stretching (aromatic)

~1250 - 1000 C-O stretching (furan)

~3000 - 2850 C-H stretching (aliphatic)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The
following are generalized procedures for obtaining the spectroscopic data of
Dihydrotanshinone I.

NMR Spectroscopy Protocol

A standardized protocol for acquiring NMR spectra of Dihydrotanshinone | would involve the

following steps:

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of
Dihydrotanshinone I:
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Caption: General workflow for mass spectrometry analysis.

Infrared Spectroscopy Protocol

A typical protocol for acquiring the IR spectrum of a solid sample like Dihydrotanshinone I is

as follows:

Caption: Workflow for obtaining an IR spectrum.
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Logical Relationships in Spectroscopic Data
Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the chemical

structure of an unknown compound.
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Caption: Logical flow of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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